molecular formula C12H20 B14384405 4-Ethyldec-3-en-5-yne CAS No. 88521-96-4

4-Ethyldec-3-en-5-yne

Cat. No.: B14384405
CAS No.: 88521-96-4
M. Wt: 164.29 g/mol
InChI Key: LUFLAFMSQZKLMR-UHFFFAOYSA-N
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Description

4-Ethyldec-3-en-5-yne is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain. This compound falls under the category of unsaturated hydrocarbons, which are known for their reactivity due to the presence of multiple bonds. The molecular formula for this compound is C12H20, indicating it contains twelve carbon atoms and twenty hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyldec-3-en-5-yne can be achieved through various methods, including:

    Alkyne Formation: Starting with an alkene, a halogenation reaction can be performed to introduce halogen atoms, followed by a double elimination reaction to form the alkyne.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyldec-3-en-5-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).

    Oxidation: Using oxidizing agents like ozone (O3) or potassium permanganate (KMnO4).

    Substitution: Using halogens (e.g., Br2) and bases (e.g., NaNH2).

Major Products

    Hydrogenation: Alkanes or alkenes.

    Oxidation: Carboxylic acids or ketones.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

4-Ethyldec-3-en-5-yne has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyldec-3-en-5-yne involves its reactivity due to the presence of both double and triple bonds. These bonds can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1-Decyne: An alkyne with a similar carbon chain length but without the double bond.

    4-Decene: An alkene with a similar carbon chain length but without the triple bond.

    4-Ethyloct-3-en-5-yne: A compound with a shorter carbon chain but similar functional groups.

Properties

CAS No.

88521-96-4

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

4-ethyldec-3-en-5-yne

InChI

InChI=1S/C12H20/c1-4-7-8-9-11-12(6-3)10-5-2/h10H,4-8H2,1-3H3

InChI Key

LUFLAFMSQZKLMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=CCC)CC

Origin of Product

United States

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